Methyl Red sodium salt

Vue d'ensemble

Description

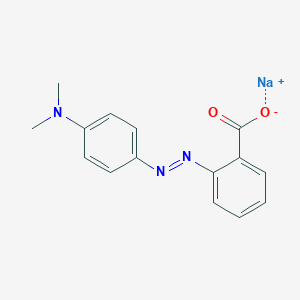

Le rouge de méthyle (sel de sodium) est un colorant azoïque synthétique, connu chimiquement sous le nom de 2-[(4-diméthylamino)phénylazo]benzoate de sodium. Il est largement utilisé comme indicateur de pH en raison de ses propriétés distinctes de changement de couleur. En solutions acides, il apparaît rouge, tandis qu'en solutions alcalines, il devient jaune. Ce composé est particulièrement utile dans les essais microbiologiques et les titrages.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le rouge de méthyle (sel de sodium) est synthétisé par une réaction de diazotation. Le processus commence par la diazotation de l'acide anthranilique, qui est ensuite couplé avec la diméthylaniline. La réaction se produit généralement en milieu acide, le nitrite de sodium et l'acide chlorhydrique étant des réactifs courants.

Méthodes de production industrielle : Dans les environnements industriels, le produit brut est dissous dans une solution d'hydroxyde de sodium, filtré, puis évaporé sous pression réduite pour obtenir la forme de sel de sodium .

Types de réactions :

Oxydation : Le rouge de méthyle peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts.

Réduction : Il peut être réduit pour former les amines correspondantes.

Substitution : Le groupe azo du rouge de méthyle peut participer à des réactions de substitution, en particulier en milieu acide ou basique.

Réactifs et conditions courants :

Oxydation : Agents oxydants forts comme le permanganate de potassium.

Réduction : Agents réducteurs tels que le dithionite de sodium.

Substitution : Catalyseurs acides ou basiques.

Principaux produits :

Oxydation : Dérivés oxydés du composé azoïque.

Réduction : Amines.

Substitution : Divers composés azoïques substitués.

Applications De Recherche Scientifique

Le rouge de méthyle (sel de sodium) a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme indicateur de pH dans les titrages et autres procédures analytiques.

Biologie : Utilisé dans les essais microbiologiques pour identifier les bactéries qui produisent des acides stables par fermentation acide mixte du glucose.

Médecine : Utilisé en histopathologie pour indiquer le caractère acide des tissus.

5. Mécanisme d'action

Le rouge de méthyle (sel de sodium) fonctionne comme un indicateur de pH en subissant un changement structurel en réponse aux variations de pH. En milieu acide, le composé existe sous sa forme protonée, qui est rouge. En milieu alcalin, il se déprotone pour former une espèce anionique jaune. Ce changement de couleur est dû à l'altération de la structure électronique du groupe azo, ce qui affecte l'absorption de la lumière .

Composés similaires :

Orange de méthyle : Un autre colorant azoïque utilisé comme indicateur de pH, mais avec une plage de pH différente.

Phénolphtaléine : Un indicateur de pH qui change de couleur dans une plage de pH différente de celle du rouge de méthyle.

Bleu de bromothymol : Un indicateur de pH avec une plage de changement de couleur distincte.

Unicité : Le rouge de méthyle (sel de sodium) est unique en raison de sa plage de pH spécifique (rouge en dessous de pH 4,4, jaune au-dessus de pH 6,2) et de son application dans les essais microbiologiques, ce qui le distingue des autres indicateurs de pH .

Mécanisme D'action

Methyl red (sodium salt) functions as a pH indicator by undergoing a structural change in response to pH variations. In acidic conditions, the compound exists in its protonated form, which is red. In alkaline conditions, it deprotonates to form a yellow anionic species. This color change is due to the alteration in the electronic structure of the azo group, which affects the absorption of light .

Comparaison Avec Des Composés Similaires

Methyl orange: Another azo dye used as a pH indicator, but with a different pH range.

Phenolphthalein: A pH indicator that changes color in a different pH range compared to methyl red.

Bromothymol blue: A pH indicator with a distinct color change range.

Uniqueness: Methyl red (sodium salt) is unique due to its specific pH range (red below pH 4.4, yellow above pH 6.2) and its application in microbiological assays, which distinguishes it from other pH indicators .

Propriétés

Numéro CAS |

845-10-3 |

|---|---|

Formule moléculaire |

C15H15N3NaO2 |

Poids moléculaire |

292.29 g/mol |

Nom IUPAC |

sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate |

InChI |

InChI=1S/C15H15N3O2.Na/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20); |

Clé InChI |

LMTJBYKTWFYXOK-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] |

SMILES isomérique |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] |

SMILES canonique |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.[Na] |

Key on ui other cas no. |

845-10-3 |

Description physique |

Red-brown powder; [Acros Organics MSDS] |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Numéros CAS associés |

493-52-7 (Parent) |

Synonymes |

C.I. Acid Red 2 methyl red methyl red, sodium salt |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Methyl Red sodium salt primarily used for in a research context?

A1: this compound, an anionic azo dye, is frequently employed as a model pollutant in adsorption studies. [, , ] Researchers utilize this dye to evaluate the effectiveness of various materials, such as activated carbons and biocarbons, in removing organic pollutants from aqueous solutions.

Q2: Can you provide details on the structural characteristics of this compound?

A2: this compound is represented by the molecular formula C15H14N3NaO2 and has a molecular weight of 291.28 g/mol. While the provided research papers do not delve into specific spectroscopic data, its structure consists of an azo group (-N=N-) connected to a benzene ring with a dimethylamino substituent and a benzoic acid moiety in its sodium salt form. []

Q3: How does the adsorption capacity of biocarbons for this compound vary based on the activation process?

A3: Studies show that both physical and chemical activation methods influence the adsorption capacity of biocarbons. For instance, biocarbons derived from Inonotus obliquus mushroom exhibited varying sorption capacities ranging from 77 to 158 mg/g depending on the activation method. Physical activation led to a more basic surface, while chemical activation increased acidic functional groups, both impacting dye adsorption. []

Q4: Which adsorption isotherm models are commonly used to describe the adsorption of this compound onto adsorbents?

A4: The Langmuir and Freundlich models are frequently employed to characterize the adsorption behavior. The best-fitting model can vary depending on the specific adsorbent and experimental conditions. For instance, the Langmuir model was found to be more suitable for describing methylene blue adsorption on activated carbons derived from caraway seeds, whereas the Freundlich model better represented this compound adsorption. [] Another study on biocarbons derived from fennel and caraway fruits found that the Freundlich model best represented their equilibrium data. []

Q5: How does pH affect the adsorption of this compound onto biocarbons?

A5: The pH of the solution plays a crucial role in the adsorption process. Research indicates that an acidic environment generally enhances the adsorption of this compound onto biocarbons. [] This suggests that the protonation state of both the dye and the biocarbon surface influence their interactions.

Q6: Beyond water purification, are there other applications of this compound in research?

A6: Yes, this compound can be utilized to detect hydrogen gas production, particularly in microbiology. Researchers developed a colorimetric assay using a water-soluble Wilkinson's catalyst derivative and this compound. The presence of hydrogen gas, even at low concentrations, triggers a color change in the solution. This method allows for the efficient screening of hydrogen-producing microorganisms. []

Q7: Are there any known concerns regarding the environmental impact of this compound?

A7: While this compound is valuable in simulating organic pollutants, its own environmental impact requires consideration. Although not extensively discussed in the provided research, the potential for toxicity and persistence of azo dyes like this compound in the environment highlights the need for responsible usage and proper waste management in research settings. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.